

# Ac-DEMEEC-OH CAS number and molecular weight

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Compound of Interest

Compound Name: Ac-DEMEEC-OH

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## **Technical Guide: Ac-DEMEEC-OH**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-acetylated hexapeptide **Ac-DEMEEC-OH** (N-Acetyl-Asp-Glu-Met-Glu-Glu-Cys-OH). The content herein details its physicochemical properties, outlines a standard methodology for its synthesis and characterization, and presents logical workflows relevant to its potential application in drug discovery.

## **Core Compound Data**

The peptide **Ac-DEMEEC-OH** is composed of the amino acid sequence Aspartic Acid - Glutamic Acid - Methionine - Glutamic Acid - Glutamic Acid - Cysteine, with an acetyl group protecting the N-terminus.



Property	Value	Source
Full Name	N-Acetyl-Aspartyl-Glutamyl- Methionyl-Glutamyl-Glutamyl- Cysteinyl-OH	N/A
Abbreviation	Ac-DEMEEC-OH	N/A
Molecular Formula	C29H44N6O16S2	[1][2]
Molecular Weight	796.82 g/mol	[1]
CAS Number	Not assigned; CBNumber: CB9330928	[1]

## **Experimental Protocols**

The synthesis and characterization of **Ac-DEMEEC-OH** can be achieved through a series of well-established laboratory procedures. The following protocols are generalized and may require optimization for specific laboratory conditions and desired purity levels.

## Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy is recommended.[3][4][5]

- Resin Selection: A pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (Cysteine) can be used. The choice of resin will determine if the final peptide has a C-terminal carboxylic acid or amide. For Ac-DEMEEC-OH, a resin that yields a C-terminal carboxylic acid is appropriate.
- Amino Acid Coupling: The peptide chain is elongated by the sequential addition of Fmocprotected amino acids (Glu, Glu, Met, Glu, Asp). Each coupling step involves:
  - Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of 20% piperidine in dimethylformamide (DMF).[4][5]



- Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
- Washing: The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
- N-Terminal Acetylation: Following the coupling of the final amino acid (Aspartic Acid) and subsequent Fmoc deprotection, the N-terminus is acetylated. This is typically achieved by treating the resin-bound peptide with a solution of acetic anhydride (e.g., 10% in DMF) and a base such as DIPEA.[5][6]
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail for this peptide would be a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) to scavenge carbocations.[5]

## **Purification**

The crude peptide obtained after cleavage is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10][11]

- Column: A C18 column is typically used for peptide purification.
- Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent like
   0.1% TFA, is commonly employed.
- Detection: The peptide is detected by monitoring the UV absorbance at 214 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the major peak are collected.
- Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
   Fractions with the desired purity (typically >95%) are pooled.
- Lyophilization: The purified peptide solution is lyophilized to obtain a dry powder.



#### Characterization

The identity and purity of the final product are confirmed using mass spectrometry and, if required, nuclear magnetic resonance.

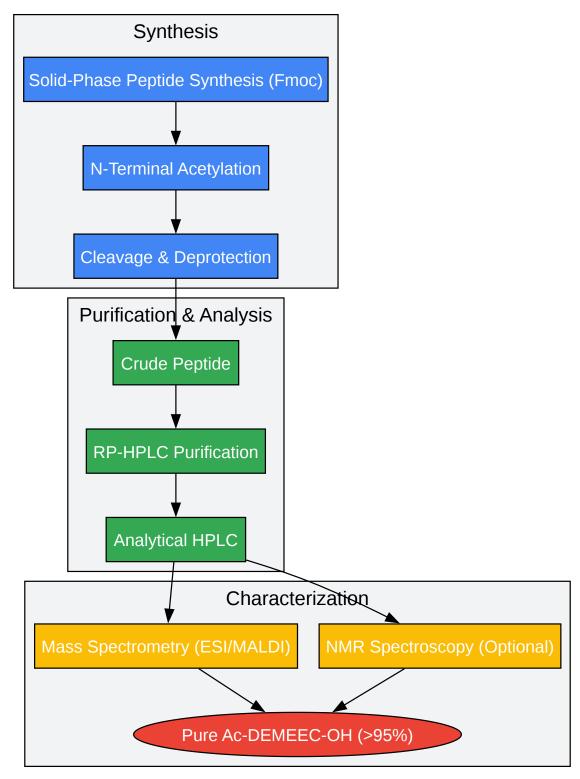
- Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser
  desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of
  the peptide.[12][13][14][15][16] The observed mass should correspond to the calculated
  molecular weight of Ac-DEMEEC-OH.
- NMR Spectroscopy: For detailed structural confirmation, one- and two-dimensional NMR experiments can be performed.[17][18][19][20][21] This can confirm the amino acid sequence and the presence of the N-acetyl group.

# **Visualized Workflows and Pathways**

The following diagrams, generated using the DOT language, illustrate key workflows and a conceptual pathway relevant to the study of **Ac-DEMEEC-OH**.



#### Peptide Synthesis and Characterization Workflow

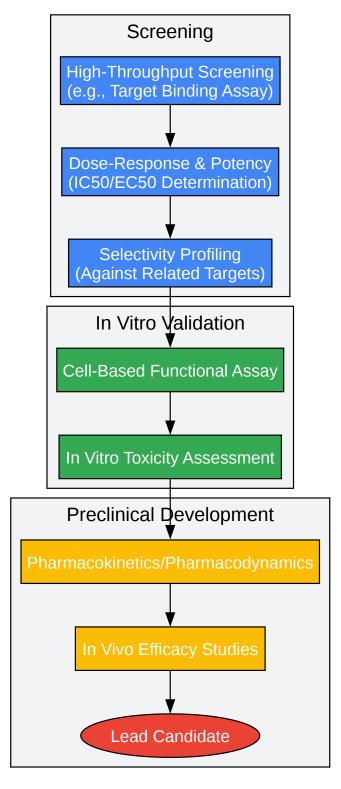


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Caption: Workflow for the synthesis and characterization of Ac-DEMEEC-OH.



#### Hypothetical Drug Discovery Screening Cascade



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Caption: A conceptual screening cascade for a novel peptide therapeutic.



Disclaimer: The biological activity and associated signaling pathways of **Ac-DEMEEC-OH** have not been established in the scientific literature. The experimental protocols provided are based on standard methodologies for synthetic peptides and may require optimization. This document is intended for informational purposes for a scientific audience.

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